REACTION_CXSMILES
|
NN.[N:3]1[NH:4][C:5](=[O:14])[NH:6][C:7](=[O:13])[C:8]=1[C:9]([NH:11][NH2:12])=[O:10].Cl.[N:16]([O-])=[O:17].[Na+]>O.CN(C)C=O>[N-:16]=[N+:11]=[N-:12].[N:3]1[NH:4][C:5](=[O:14])[NH:6][C:7](=[O:13])[C:8]=1[C:9]([OH:17])=[O:10] |f:0.1,3.4|
|
Name
|
1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
NN.N=1NC(NC(C1C(=O)NN)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.012 mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
hydrazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at -3° C. to -5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Type
|
product
|
Smiles
|
N=1NC(NC(C1C(=O)O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NN.[N:3]1[NH:4][C:5](=[O:14])[NH:6][C:7](=[O:13])[C:8]=1[C:9]([NH:11][NH2:12])=[O:10].Cl.[N:16]([O-])=[O:17].[Na+]>O.CN(C)C=O>[N-:16]=[N+:11]=[N-:12].[N:3]1[NH:4][C:5](=[O:14])[NH:6][C:7](=[O:13])[C:8]=1[C:9]([OH:17])=[O:10] |f:0.1,3.4|
|
Name
|
1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
NN.N=1NC(NC(C1C(=O)NN)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.012 mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
hydrazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at -3° C. to -5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Type
|
product
|
Smiles
|
N=1NC(NC(C1C(=O)O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |